molecular formula C14H10O5 B1425159 4-(3,5-Dicarboxyphenyl)phenol CAS No. 1261889-89-7

4-(3,5-Dicarboxyphenyl)phenol

Cat. No.: B1425159
CAS No.: 1261889-89-7
M. Wt: 258.23 g/mol
InChI Key: PUEJCTNHESKEDO-UHFFFAOYSA-N
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Scientific Research Applications

4-(3,5-Dicarboxyphenyl)phenol has a wide range of applications in scientific research:

Safety and Hazards

The safety information for “4-(3,5-Dicarboxyphenyl)phenol” includes pictograms GHS07, signal word warning, and hazard statements H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

4-(3,5-Dicarboxyphenyl)phenol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phenylalanine ammonia lyase, an enzyme involved in the phenylpropanoid biosynthetic pathway . This interaction is essential for connecting primary metabolism to secondary metabolism, particularly under stress conditions where phenolic compounds are synthesized and accumulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in stress responses and metabolic pathways . Additionally, its impact on cell signaling pathways can lead to changes in cellular behavior, such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with phenylalanine ammonia lyase can inhibit or enhance the enzyme’s activity, depending on the cellular context . Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as enhancing stress responses and metabolic pathways. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with phenylalanine ammonia lyase influences the phenylpropanoid biosynthetic pathway, which is essential for the synthesis of various phenolic compounds . These interactions highlight the compound’s role in modulating metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for elucidating the compound’s overall biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding how the compound exerts its effects at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dicarboxyphenyl)phenol typically involves the reaction of 4-hydroxybiphenyl with a suitable carboxylating agent under controlled conditions. One common method includes the use of carbon dioxide in the presence of a catalyst such as a transition metal complex . The reaction is usually carried out under high pressure and temperature to facilitate the carboxylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dicarboxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3,5-Dicarboxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer processes, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can modulate various biochemical pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-Dicarboxyphenyl)phenol is unique due to its combination of a phenolic hydroxyl group and two carboxylic acid groups attached to a biphenyl structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c15-12-3-1-8(2-4-12)9-5-10(13(16)17)7-11(6-9)14(18)19/h1-7,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEJCTNHESKEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683616
Record name 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-89-7
Record name 4'-Hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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